2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC16383856
Molecular Formula: C21H13ClN2O5S
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13ClN2O5S |
|---|---|
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C21H13ClN2O5S/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9- |
| Standard InChI Key | VLWVCADSYXHNFW-MFOYZWKCSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Structural Features and Synthesis
Compounds with thiazolidine rings and chlorobenzylidene moieties often exhibit significant biological activity, including anticancer and antimicrobial properties. The synthesis typically involves condensation reactions, which require controlled conditions to ensure high purity and yield. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
| Compound Feature | Description |
|---|---|
| Thiazolidine Ring | Central structure with potential for biological activity |
| Chlorobenzylidene Moiety | Influences reactivity and biological activity |
| Chromene Ring | Contributes to diverse chemical properties |
Biological Activities
Similar compounds have shown promise in inhibiting cancer cell growth and displaying antimicrobial activity. Their mechanisms often involve interaction with enzymes and receptors associated with cell proliferation and apoptosis. For instance, compounds like 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide have been noted for affecting the MAPK/ERK signaling pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Potential Applications
The unique structural features of these compounds make them valuable for further research in various fields, including medicine and biotechnology. Their ability to modulate signaling pathways and interact with specific molecular targets suggests potential therapeutic applications.
| Application Area | Potential Use |
|---|---|
| Medicine | Anticancer and antimicrobial therapies |
| Biotechnology | Development of new drugs and therapeutic agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume